

2-Bromo-N-phenylacetamide: A Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-N-phenylacetamide**

Cat. No.: **B1210500**

[Get Quote](#)

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

2-Bromo-N-phenylacetamide is a readily accessible synthetic building block that has garnered significant interest in medicinal chemistry. Its structure, featuring a reactive bromoacetyl group and a phenylacetamide moiety, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of **2-Bromo-N-phenylacetamide** in the development of novel therapeutic agents with potential antibacterial, antifungal, and anticancer activities.

Application Notes

2-Bromo-N-phenylacetamide serves as a key intermediate for the synthesis of various heterocyclic and substituted acetamide derivatives. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the introduction of diverse functional groups, leading to compounds with a broad spectrum of biological activities.

Antimicrobial Applications:

Derivatives of **2-Bromo-N-phenylacetamide** have shown promising activity against both bacterial and fungal pathogens. The introduction of different amine moieties at the 2-position

can lead to compounds with significant antibacterial effects. For instance, reaction with various primary and secondary amines yields 2-amino-N-phenylacetamide derivatives that exhibit moderate to high activity against strains such as *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Staphylococcus aureus*.^[1] Furthermore, **2-Bromo-N-phenylacetamide** itself has demonstrated fungicidal and antibiofilm properties against fluconazole-resistant *Candida* species.^{[2][3]}

Anticancer Applications:

The N-phenylacetamide scaffold is present in a number of compounds with demonstrated anticancer properties.^{[4][5]} Derivatives synthesized from **2-Bromo-N-phenylacetamide** have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One important target is the carbonic anhydrase (CA) family of enzymes, particularly CA IX, which is overexpressed in many tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.^{[2][6][7]} Sulfonamide-containing derivatives of **2-Bromo-N-phenylacetamide** can act as potent inhibitors of carbonic anhydrase.^{[8][9][10][11][12]} Additionally, some phenylacetamide derivatives have been found to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.^{[4][13]}

Quantitative Data

The following tables summarize the biological activity of various bioactive molecules synthesized using **2-Bromo-N-phenylacetamide** as a starting material.

Table 1: Antibacterial Activity of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives^[1]

Compound	Amine Moiety	Test Organism	Inhibition Zone (mm)
5a	Butylamine	Acinetobacter baumannii	12.5
Pseudomonas aeruginosa (ATCC 27853)			13.0
Pseudomonas aeruginosa (ATCC 29260)			11.5
Staphylococcus aureus			15.0
5b	Octylamine	Acinetobacter baumannii	14.0
Pseudomonas aeruginosa (ATCC 27853)			15.5
Pseudomonas aeruginosa (ATCC 29260)			13.5
Staphylococcus aureus			18.0
5c	Piperidine	Acinetobacter baumannii	16.5
Pseudomonas aeruginosa (ATCC 27853)			17.0
Pseudomonas aeruginosa (ATCC 29260)			15.0

Staphylococcus aureus	20.5		
5d	3-Fluoroaniline	Acinetobacter baumannii	18.0
Pseudomonas aeruginosa (ATCC 27853)	19.5		
Pseudomonas aeruginosa (ATCC 29260)	17.5		
Staphylococcus aureus	23.5		
Tetracycline	-	Acinetobacter baumannii	25.0
(Reference)	Pseudomonas aeruginosa (ATCC 27853)	28.0	
Pseudomonas aeruginosa (ATCC 29260)	26.5		
Staphylococcus aureus	30.0		

Table 2: Anticancer Activity of Phenylacetamide Derivatives[4][5][13]

Compound	Cell Line	IC50 (µM)
Derivative 3c	MCF-7	0.7 ± 0.08
Derivative 3d	MCF-7	0.7 ± 0.4
MDA-MB-468		0.6 ± 0.08
PC-12		0.6 ± 0.08
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b)	PC3	52
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)	PC3	80
MCF-7		100
Imatinib (Reference)	PC3	40
MCF-7		98

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-N-phenylacetamide[14]

Materials:

- Aniline
- Bromoacetyl bromide
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Water
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Cool a solution of aniline (1.0 equivalent) in dichloromethane on an ice bath.
- Add bromoacetyl bromide (1.0 equivalent) in dichloromethane dropwise to the cooled solution.
- Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.
- Allow the reaction mixture to warm to room temperature and stir for 3 hours.
- Concentrate the mixture under reduced pressure.
- Take up the residue in ethyl acetate and wash three times with water.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by crystallization from ethyl acetate.

Protocol 2: Synthesis of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives[1]**Materials:**

- 2-Bromo-N-(p-chlorophenyl)acetamide
- Appropriate amine (e.g., butylamine, octylamine, piperidine, 3-fluoroaniline)
- Dichloromethane (CH₂Cl₂)
- Saturated potassium carbonate solution

Procedure:

- Dissolve 2-Bromo-N-(p-chlorophenyl)acetamide in dichloromethane.
- Add the desired amine (1.0 equivalent) to the solution.
- Add saturated potassium carbonate solution.

- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, separate the organic layer.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 3: Evaluation of Antibacterial Activity (Disc Diffusion Method)[1][15]

Materials:

- Synthesized compounds
- Bacterial strains (e.g., *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, *Staphylococcus aureus*)
- Cation-adjusted Mueller Hinton agar
- Sterile paper discs (6 mm diameter)
- Ethyl acetate (or other suitable solvent)
- Tetracycline (or other appropriate antibiotic as a positive control)
- Incubator

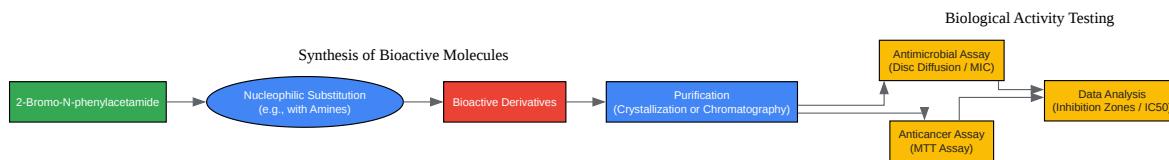
Procedure:

- Prepare a stock solution of each test compound in ethyl acetate (e.g., 0.1 g/mL).
- Prepare a standardized inoculum of each bacterial strain.
- Evenly spread the bacterial inoculum onto the surface of the Mueller Hinton agar plates.

- Impregnate sterile paper discs with a defined volume (e.g., 30 μ L) of each test solution.
- Place the impregnated discs on the surface of the inoculated agar plates.
- Place a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic as a positive control.
- Incubate the plates at 37°C for 12-16 hours.
- Measure the diameter of the zone of inhibition (in mm) around each disc.

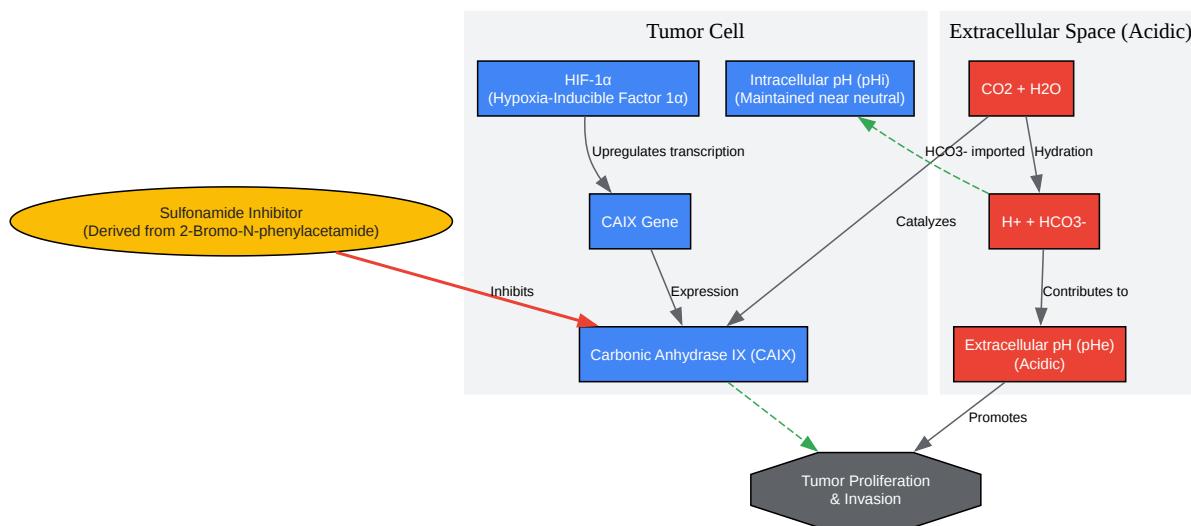
Protocol 4: Evaluation of Anticancer Activity (MTT Assay)[4][13]

Materials:

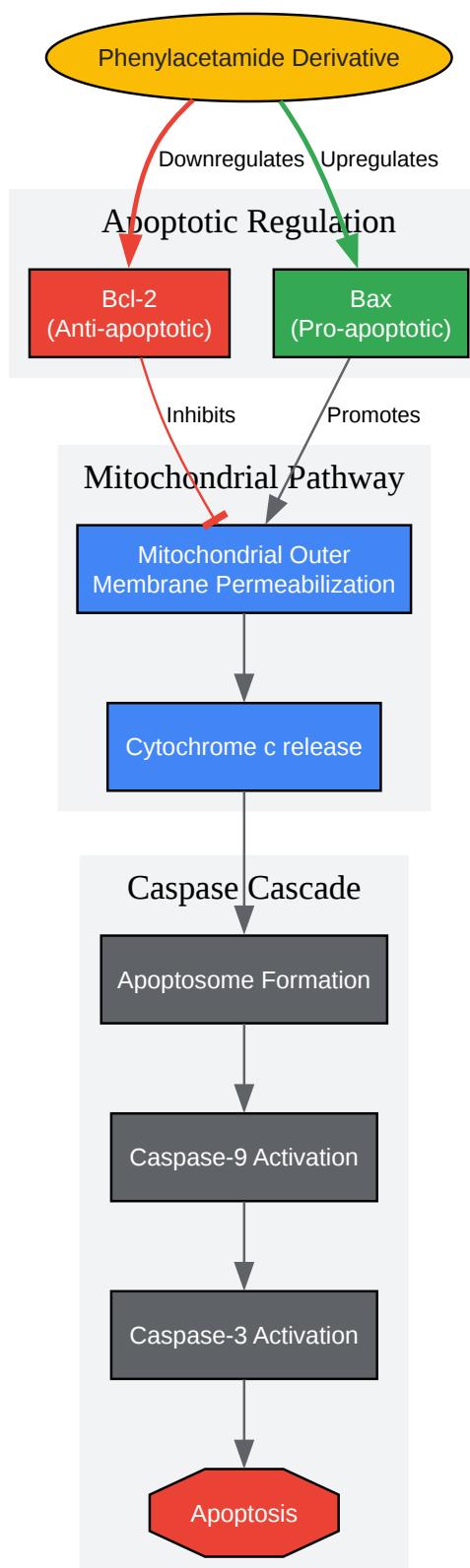

- Synthesized compounds
- Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12)
- Cell culture medium and supplements
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).
- After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.


- Solubilize the formazan crystals by adding DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations


[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and biological evaluation of bioactive molecules derived from **2-Bromo-N-phenylacetamide**.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition by sulfonamide derivatives.

[Click to download full resolution via product page](#)

Caption: Intrinsic apoptosis signaling pathway modulated by phenylacetamide derivatives through the regulation of Bcl-2 and Bax proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. irejournals.com [irejournals.com]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 7. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unipr.it [air.unipr.it]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Synthesis routes of 2-Bromo-N-phenylacetamide [benchchem.com]

- 15. Assessment of antimicrobial activity [protocols.io]
- To cite this document: BenchChem. [2-Bromo-N-phenylacetamide: A Versatile Scaffold for Bioactive Molecule Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1210500#2-bromo-n-phenylacetamide-as-a-building-block-for-bioactive-molecules>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com